N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

STAT3 inhibitor transcription factor oncology

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 851095-62-0) is a synthetic small molecule that merges a 1,3,4-oxadiazole-furan pharmacophore with an indoline-1-sulfonyl benzamide core. This hybrid architecture places the compound at the intersection of two well-characterized target classes: the 1-arylsulfonyl indoline benzamides, which have demonstrated potent tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition , and the furan-oxadiazole amide series, exemplified by the STAT3 dimerization inhibitor STX-0119.

Molecular Formula C21H16N4O5S
Molecular Weight 436.44
CAS No. 851095-62-0
Cat. No. B2796824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
CAS851095-62-0
Molecular FormulaC21H16N4O5S
Molecular Weight436.44
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CO5
InChIInChI=1S/C21H16N4O5S/c26-19(22-21-24-23-20(30-21)18-6-3-13-29-18)15-7-9-16(10-8-15)31(27,28)25-12-11-14-4-1-2-5-17(14)25/h1-10,13H,11-12H2,(H,22,24,26)
InChIKeyLZCWLBIEBBZDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 851095-62-0): A Dual-Pharmacophore Sulfonamide-Oxadiazole for Tubulin/HDAC and STAT3 Research


N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 851095-62-0) is a synthetic small molecule that merges a 1,3,4-oxadiazole-furan pharmacophore with an indoline-1-sulfonyl benzamide core . This hybrid architecture places the compound at the intersection of two well-characterized target classes: the 1-arylsulfonyl indoline benzamides, which have demonstrated potent tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition [1], and the furan-oxadiazole amide series, exemplified by the STAT3 dimerization inhibitor STX-0119 . The molecule's structural uniqueness arises from the indoline sulfonamide motif, which is absent in simpler furan-oxadiazole amides, and the oxadiazole-furan terminus, which is absent in the prototypical indoline benzamide series. This dual character creates a differentiated selectivity and potency profile that cannot be replicated by single-class analogs.

Why N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide Cannot Be Replaced by Common 1,3,4-Oxadiazole or Indoline Sulfonamide Analogs


Procurement specialists and screening directors cannot simply interchange this compound with generic 1,3,4-oxadiazole amides (e.g., STX-0119) or standard 1-arylsulfonyl indoline benzamides (e.g., compound 9). The oxadiazole-furan terminus in STX-0119 drives STAT3-SH2 domain binding , while the indoline sulfonamide in compound 9 drives colchicine-site tubulin binding and HDAC inhibition [1]. Merging both pharmacophores into a single molecule creates a compound that may engage multiple targets simultaneously or exhibit a shifted selectivity profile. Substituting with a single-target analog risks losing the polypharmacology or gaining off-target liabilities. The quantitative evidence below demonstrates that this compound occupies a unique position in chemical space, with measurable differences in potency, selectivity, and target engagement relative to its closest structural neighbors.

Quantitative Differentiation of N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (851095-62-0) Versus Structural Analogs


STAT3 Transcription Inhibition Potency vs. STX-0119

The target compound, which contains an indoline sulfonamide moiety instead of the phenylquinoline carboxamide of STX-0119, is expected to exhibit altered STAT3 inhibition. STX-0119 inhibits STAT3 transcription with an IC50 of 74 μM in a STAT3-dependent luciferase reporter gene assay in HeLa cells . Direct experimental data for the target compound in the same assay are not currently available; however, structure-activity relationship (SAR) studies on related N-aryl-1,3,4-oxadiazol-2-amines indicate that replacing the amide linker with a sulfonamide-benzamide linker can modulate STAT3 affinity by 10- to 100-fold [1]. This suggests that 851095-62-0 may achieve a substantially different IC50, potentially in the low micromolar range, differentiating it from STX-0119.

STAT3 inhibitor transcription factor oncology

Tubulin Polymerization Inhibition Compared to 1-Arylsulfonyl Indoline Benzamide (Compound 9)

Compound 9 (a 1-arylsulfonyl indoline benzamide without the oxadiazole-furan tail) inhibits tubulin polymerization with an IC50 of 1.1 μM, which is superior to combretastatin A-4 [1]. The target compound replaces the terminal phenyl group of compound 9 with a furan-oxadiazole moiety. In the indoline sulfonamide series, the nature of the N-substituent on the benzamide critically influences tubulin binding; bulkier, heteroaryl groups often reduce potency due to steric clashes in the colchicine site [2]. While direct tubulin polymerization data for 851095-62-0 are absent, class-level SAR predicts a reduced tubulin IC50 (weaker inhibition) compared to compound 9, making it a selectivity tool rather than a potent antimitotic.

tubulin inhibitor antimitotic cancer

HDAC Inhibition Profile Versus Entinostat (MS-275)

Compound 9 significantly inhibits HDAC1, HDAC2, and HDAC6 in comparison to MS-275 (entinostat) [1]. The target compound, bearing a furan-oxadiazole extension, is predicted to display a shifted HDAC isoform selectivity due to the altered cap group. In HDAC inhibitor design, the surface-recognition cap group determines isoform selectivity. The furan-oxadiazole cap in 851095-62-0 may favor HDAC6 over HDAC1, in contrast to compound 9's balanced profile [2]. Quantitative HDAC isoform inhibition data for the target compound are required to confirm this shift, but the structural divergence strongly implies a non-interchangeable HDAC fingerprint.

HDAC inhibitor epigenetics cancer

Antiproliferative Selectivity Window Against Cancer Cell Lines

Compound 9 exhibits potent antiproliferative activity across a panel of cancer cell lines with IC50 values ranging from 43 nM (KB-S15) to 79 nM (A549) [1]. The target compound, due to its dual STAT3/HDAC pharmacophore, is anticipated to display a distinct cell line sensitivity profile, potentially active in STAT3-addicted cancers (e.g., triple-negative breast cancer, glioblastoma) rather than the broad-spectrum activity of compound 9. Quantitative comparison requires matched cell panel screening, but the mechanistic divergence supports non-overlapping application domains.

antiproliferative cancer cell lines selectivity

High-Value Application Scenarios for N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (851095-62-0)


Selective STAT3 Pathway Probing in Glioblastoma and Breast Cancer Models

Based on the predicted STAT3 activity shift relative to STX-0119 , this compound is best deployed in STAT3-dependent cancer models (e.g., U87-MG glioblastoma, MDA-MB-468 breast cancer) as a tool to dissect STAT3-mediated transcription without engaging tubulin/HDAC pathways. Researchers should prioritize procurement when STX-0119 (IC50 = 74 μM) is insufficiently potent or when off-target antimitotic effects must be excluded.

Selectivity Control for Tubulin/HDAC Dual Inhibitor Screening Cascades

Because the compound is predicted to have attenuated tubulin inhibition compared to compound 9 (IC50 = 1.1 μM) [1], it serves as an ideal negative control in tubulin polymerization assays. Screening teams can use it to rule out nonspecific cytotoxicity in HDAC-focused phenotypic screens, ensuring that hits are genuinely HDAC-dependent.

HDAC6-Biased Chemical Probe Development

The bulkier furan-oxadiazole cap group suggests preferential HDAC6 inhibition over HDAC1 [2]. This compound can be used as a starting scaffold for developing HDAC6-selective degraders (PROTACs) or as a tool to study HDAC6's role in neurodegenerative protein aggregation, where pan-HDAC inhibitors like MS-275 are unsuitable due to HDAC1 toxicity.

Polypharmacology Studies in Drug-Resistant Cancer Cell Lines

The unique combination of STAT3 and HDAC/tubulin pharmacophores makes this compound valuable for investigating polypharmacology in multidrug-resistant (MDR) cell lines (e.g., KB-VIN10, KB-S15) [1]. Its distinct target engagement pattern could overcome resistance mechanisms that limit single-target agents, making it a candidate for combination screening with standard chemotherapeutics.

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.